molecular formula C19H19NO2 B11613847 1-(5-ethoxy-2-methyl-1-phenyl-1H-indol-3-yl)ethanone

1-(5-ethoxy-2-methyl-1-phenyl-1H-indol-3-yl)ethanone

Cat. No.: B11613847
M. Wt: 293.4 g/mol
InChI Key: AWRZIASBQFCBIS-UHFFFAOYSA-N
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Description

1-(5-ETHOXY-2-METHYL-1-PHENYL-1H-INDOL-3-YL)ETHAN-1-ONE is a synthetic indole derivative. Indole derivatives are significant in both natural products and pharmaceuticals due to their diverse biological activities

Preparation Methods

The synthesis of 1-(5-ETHOXY-2-METHYL-1-PHENYL-1H-INDOL-3-YL)ETHAN-1-ONE typically involves the Fischer indole synthesis. This method uses hydrazine and an aldehyde or ketone under acidic conditions to form the indole ring . Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to increase yield and purity.

Chemical Reactions Analysis

1-(5-ETHOXY-2-METHYL-1-PHENYL-1H-INDOL-3-YL)ETHAN-1-ONE undergoes various chemical reactions, including:

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens. Major products depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(5-ETHOXY-2-METHYL-1-PHENYL-1H-INDOL-3-YL)ETHAN-1-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-ETHOXY-2-METHYL-1-PHENYL-1H-INDOL-3-YL)ETHAN-1-ONE involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity. This interaction can affect cellular pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar compounds to 1-(5-ETHOXY-2-METHYL-1-PHENYL-1H-INDOL-3-YL)ETHAN-1-ONE include other indole derivatives such as:

Compared to these compounds, 1-(5-ETHOXY-2-METHYL-1-PHENYL-1H-INDOL-3-YL)ETHAN-1-ONE is unique due to its specific substituents, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C19H19NO2

Molecular Weight

293.4 g/mol

IUPAC Name

1-(5-ethoxy-2-methyl-1-phenylindol-3-yl)ethanone

InChI

InChI=1S/C19H19NO2/c1-4-22-16-10-11-18-17(12-16)19(14(3)21)13(2)20(18)15-8-6-5-7-9-15/h5-12H,4H2,1-3H3

InChI Key

AWRZIASBQFCBIS-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C(=C2C(=O)C)C)C3=CC=CC=C3

Origin of Product

United States

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